molecular formula C11H15NO2 B13794827 Propionic acid, 2,2-dimethyl-, 2-pyridylmethyl ester CAS No. 50315-49-6

Propionic acid, 2,2-dimethyl-, 2-pyridylmethyl ester

Cat. No.: B13794827
CAS No.: 50315-49-6
M. Wt: 193.24 g/mol
InChI Key: NOJLBQFOLJCBDO-UHFFFAOYSA-N
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Description

Propionic acid, 2,2-dimethyl-, 2-pyridylmethyl ester is an organic compound with a complex structure that includes a propionic acid moiety, a dimethyl group, and a pyridylmethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propionic acid, 2,2-dimethyl-, 2-pyridylmethyl ester typically involves esterification reactions. One common method is the reaction of 2,2-dimethylpropanoic acid with 2-pyridylmethanol in the presence of an acid catalyst. The reaction conditions often include heating the mixture to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Propionic acid, 2,2-dimethyl-, 2-pyridylmethyl ester can undergo various chemical reactions, including:

    Hydrolysis: This reaction can occur under acidic or basic conditions, leading to the formation of 2,2-dimethylpropanoic acid and 2-pyridylmethanol.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis typically uses strong acids like hydrochloric acid, while basic hydrolysis uses bases like sodium hydroxide.

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products

    Hydrolysis: 2,2-Dimethylpropanoic acid and 2-pyridylmethanol.

    Oxidation: Various carboxylic acids and oxidized derivatives.

    Substitution: Different ester derivatives depending on the nucleophile used.

Scientific Research Applications

Propionic acid, 2,2-dimethyl-, 2-pyridylmethyl ester has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of propionic acid, 2,2-dimethyl-, 2-pyridylmethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active components that interact with enzymes or receptors. The molecular pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    Pivalic acid (2,2-dimethylpropanoic acid): Shares the 2,2-dimethylpropanoic acid moiety but lacks the pyridylmethyl ester group.

    Neopentanoic acid: Another name for pivalic acid, highlighting its structural similarity.

    Trimethylacetic acid: Similar structure with three methyl groups attached to the acetic acid moiety.

Uniqueness

Propionic acid, 2,2-dimethyl-, 2-pyridylmethyl ester is unique due to the presence of the pyridylmethyl ester group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

50315-49-6

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

pyridin-2-ylmethyl 2,2-dimethylpropanoate

InChI

InChI=1S/C11H15NO2/c1-11(2,3)10(13)14-8-9-6-4-5-7-12-9/h4-7H,8H2,1-3H3

InChI Key

NOJLBQFOLJCBDO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)OCC1=CC=CC=N1

Origin of Product

United States

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